molecular formula C15H11BrFN3O2 B11102673 2-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(2-fluorophenyl)-2-oxoacetamide

2-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(2-fluorophenyl)-2-oxoacetamide

Cat. No.: B11102673
M. Wt: 364.17 g/mol
InChI Key: FRXFYOMKDKPLAW-GIJQJNRQSA-N
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Description

2-{2-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINO}-N-(2-FLUOROPHENYL)-2-OXOACETAMIDE is a complex organic compound that falls under the category of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metals, making them valuable in various chemical and biological applications .

Preparation Methods

The synthesis of 2-{2-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINO}-N-(2-FLUOROPHENYL)-2-OXOACETAMIDE typically involves the condensation reaction between a hydrazine derivative and an aldehyde or ketone. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to control the reaction environment. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

2-{2-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINO}-N-(2-FLUOROPHENYL)-2-OXOACETAMIDE has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, thereby modulating biological pathways. The specific pathways involved depend on the nature of the metal complex and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other Schiff base hydrazones, such as:

Compared to these compounds, 2-{2-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINO}-N-(2-FLUOROPHENYL)-2-OXOACETAMIDE is unique due to the presence of both bromine and fluorine substituents, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C15H11BrFN3O2

Molecular Weight

364.17 g/mol

IUPAC Name

N'-[(E)-(3-bromophenyl)methylideneamino]-N-(2-fluorophenyl)oxamide

InChI

InChI=1S/C15H11BrFN3O2/c16-11-5-3-4-10(8-11)9-18-20-15(22)14(21)19-13-7-2-1-6-12(13)17/h1-9H,(H,19,21)(H,20,22)/b18-9+

InChI Key

FRXFYOMKDKPLAW-GIJQJNRQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)Br)F

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)Br)F

Origin of Product

United States

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